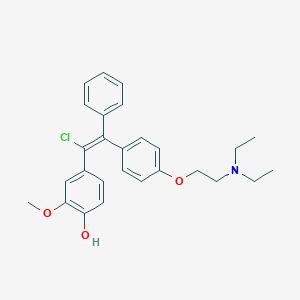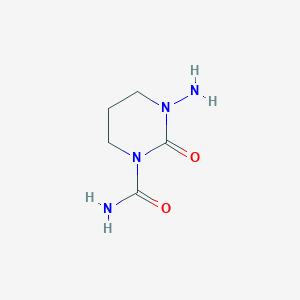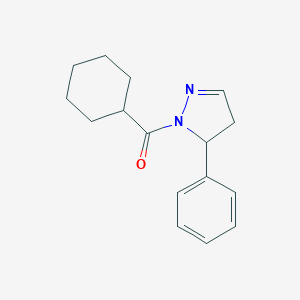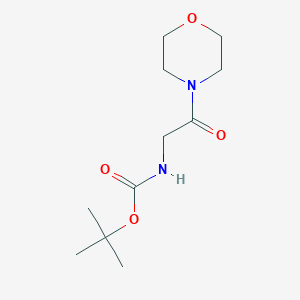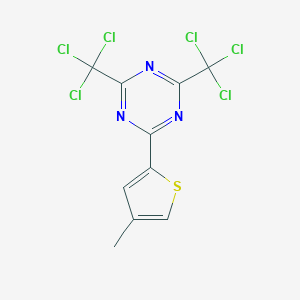
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine, also known as MTT, is a compound that has gained significant attention in scientific research due to its unique chemical properties. MTT is a triazine-based compound that has been used in a variety of applications, including as a herbicide, insecticide, and fungicide. In recent years, MTT has also been studied for its potential use in biomedical research and drug development.
Mécanisme D'action
The mechanism of action of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is not fully understood. However, it is believed that 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine acts as an electron acceptor, which can lead to the formation of reactive oxygen species (ROS). ROS are known to cause oxidative stress, which can result in cell death. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has also been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase and lactate dehydrogenase.
Effets Biochimiques Et Physiologiques
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can induce apoptosis, inhibit cell proliferation, and alter mitochondrial function. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is its ease of use as a cell viability assay. The assay is simple, cost-effective, and can be used with a variety of cell types. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has a high degree of sensitivity, which allows for the detection of small changes in cell viability.
However, there are also limitations to the use of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine. One limitation is that 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is not a direct measure of cell viability, as it only measures the metabolic activity of living cells. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can be affected by a variety of factors, including the presence of other compounds, pH, and temperature.
Orientations Futures
There are several future directions for the use of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine in scientific research. One area of interest is the development of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine-based assays for the detection of specific biomolecules, such as enzymes and proteins. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine and its potential applications in biomedical research and drug development.
Conclusion
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a triazine-based compound that has gained significant attention in scientific research due to its unique chemical properties. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been studied for its potential use in biomedical research and drug development, primarily as a cell viability assay. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has a variety of biochemical and physiological effects, and there are several future directions for its use in scientific research. While there are limitations to the use of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine, it remains a valuable tool for evaluating the cytotoxicity of drugs and other compounds.
Méthodes De Synthèse
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can be synthesized through a variety of methods, including the reaction of 2-mercapto-4-methylthiazole with trichloromelamine. The resulting product is then treated with a base, such as sodium hydroxide, to form 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Other synthesis methods include the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-methylthiophenol in the presence of a catalyst.
Applications De Recherche Scientifique
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been studied extensively for its potential use in biomedical research and drug development. One of the primary applications of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is its use as a cell viability assay. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is converted to formazan by living cells, which can be measured using a spectrophotometer. This assay is commonly used to evaluate the cytotoxicity of drugs and other compounds.
Propriétés
Numéro CAS |
117482-75-4 |
|---|---|
Nom du produit |
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
Formule moléculaire |
C10H5Cl6N3S |
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
2-(4-methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C10H5Cl6N3S/c1-4-2-5(20-3-4)6-17-7(9(11,12)13)19-8(18-6)10(14,15)16/h2-3H,1H3 |
Clé InChI |
LMRBXDFCBMGAHC-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
SMILES canonique |
CC1=CSC(=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



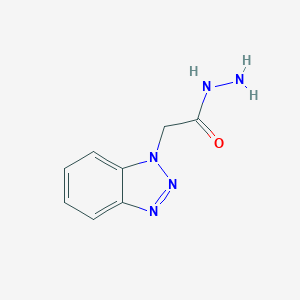
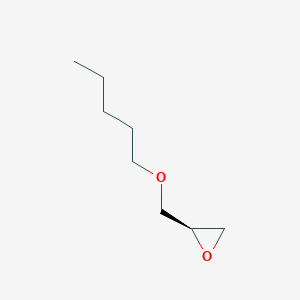
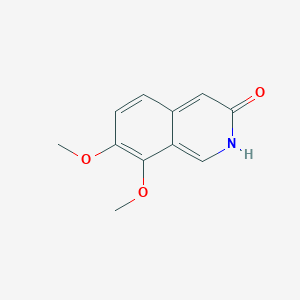
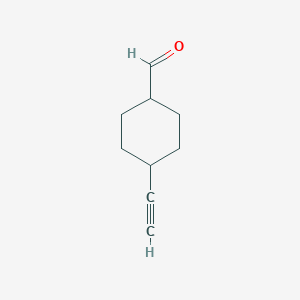
![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)
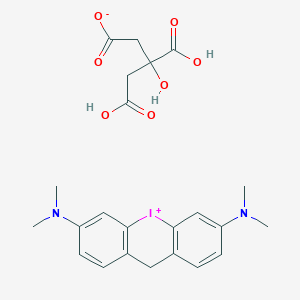
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)
